molecular formula C14H12O4 B191087 1-(2,4-Dihydroxyphenyl)-2-(4-hydroxyphenyl)ethanone CAS No. 17720-60-4

1-(2,4-Dihydroxyphenyl)-2-(4-hydroxyphenyl)ethanone

Cat. No.: B191087
CAS No.: 17720-60-4
M. Wt: 244.24 g/mol
InChI Key: KLFCJXAPIFIIFR-UHFFFAOYSA-N
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Description

1-(2,4-Dihydroxyphenyl)-2-(4-hydroxyphenyl)ethanone is a polyhydroxy acetophenone derivative with the molecular formula C₁₄H₁₂O₄ and a molecular weight of 244.25 g/mol . Its structure features two phenolic hydroxyl groups at the 2- and 4-positions of one phenyl ring and a para-hydroxyl group on the adjacent phenyl ring. This compound is synthesized via multiple routes, including:

  • Friedel-Crafts acylation: Reaction of p-hydroxyphenylacetic acid with resorcinol under boron trifluoride (BF₃) catalysis in an argon atmosphere (98% yield) .
  • Demethylation: Treatment of 2,4-dihydroxy-4'-methoxydesoxybenzoin with pyridinium bromide under melt conditions (quantitative yield) .
  • Catalytic hydrogenation: Reduction of 2,4-dihydroxy-4'-(benzyloxy)desoxybenzoin .

Its antioxidant activity has been documented in cellular models, where it exhibited 10% ROS reduction in THP-1 macrophages, outperforming pro-oxidative analogs like pinostilbene and batatasin III .

Preparation Methods

The Friedel-Crafts acylation reaction stands as the most widely employed method for synthesizing 1-(2,4-dihydroxyphenyl)-2-(4-hydroxyphenyl)ethanone. This electrophilic aromatic substitution reaction facilitates the introduction of acyl groups into aromatic rings, making it ideal for constructing the compound’s core structure.

Reaction Mechanism and Key Steps

The reaction mechanism involves three primary stages:

  • Activation of the acylating agent : A Lewis acid catalyst, typically aluminum chloride (AlCl₃), coordinates with the acyl chloride to generate an acylium ion electrophile.

  • Electrophilic attack : The acylium ion reacts with the electron-rich aromatic ring (e.g., 2,4-dihydroxyphenyl or 4-hydroxyphenyl derivatives), forming a sigma complex intermediate.

  • Deprotonation and regeneration : The intermediate loses a proton to restore aromaticity, yielding the final acylated product .

The selectivity of the reaction is influenced by the hydroxyl groups’ directing effects, with the 2,4-dihydroxyphenyl moiety favoring electrophilic attack at the ortho and para positions.

Laboratory-Scale Synthesis Parameters

Laboratory procedures prioritize controlled conditions to maximize yield and purity. Key parameters include:

Table 1: Standard Laboratory Reaction Conditions

ParameterSpecification
CatalystAluminum chloride (AlCl₃)
SolventAnhydrous dichloromethane or ether
Temperature0°C to 50°C (controlled via ice bath)
Reaction Time4–12 hours
WorkupAqueous quenching, filtration
Yield60–75% (optimized)

The use of anhydrous solvents is critical to prevent hydrolysis of the acyl chloride and deactivation of the Lewis acid catalyst . Post-reaction purification often involves recrystallization from ethanol or column chromatography to isolate the desired product.

Industrial-Scale Production Techniques

Industrial manufacturing scales the Friedel-Crafts acylation process while addressing challenges such as heat management, catalyst recovery, and cost efficiency.

Continuous Flow Reactor Systems

Modern facilities employ continuous flow reactors to enhance scalability and consistency. These systems offer:

  • Improved heat dissipation : Exothermic reactions are managed efficiently, reducing thermal degradation risks.

  • Higher throughput : Automated feed systems enable uninterrupted production cycles.

  • Catalyst recycling : AlCl₃ is often recovered via distillation or filtration, minimizing waste .

Table 2: Industrial Process Overview

FeatureIndustrial Implementation
Reactor TypeTubular or microchannel reactors
Temperature ControlJacketed reactors with coolant loops
Catalyst Loading10–15 mol% (relative to substrate)
Annual Output100–500 metric tons

Optimization Strategies for Enhanced Efficiency

Catalyst Alternatives

While AlCl₃ remains the standard catalyst, research explores alternatives such as:

  • FeCl₃ : A less corrosive option with comparable efficacy in certain substrates.

  • Ionic liquids : Serve as both solvent and catalyst, simplifying product isolation .

Solvent-Free Approaches

Emerging methodologies eliminate solvents by employing melt conditions or ball milling, reducing environmental impact and purification steps. These methods remain experimental but show promise for niche applications.

Chemical Reactions Analysis

Types of Reactions: 1-(2,4-Dihydroxyphenyl)-2-(4-hydroxyphenyl)ethanone undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The carbonyl group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst.

Major Products Formed:

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and other reduced derivatives.

    Substitution: Halogenated phenyl derivatives.

Scientific Research Applications

Photochemical Applications

Photoreactivity and Mechanisms

The compound exhibits significant photochemical behavior, particularly in the context of rearrangement reactions. Studies have demonstrated that upon irradiation, it can undergo a photo-Wolff rearrangement, leading to the formation of ketene intermediates. This process is crucial for synthesizing various derivatives that are valuable in organic chemistry and materials science .

Case Study: Photolysis in Aqueous Media

A notable investigation involved the photolysis of 1-(2,4-Dihydroxyphenyl)-2-(4-hydroxyphenyl)ethanone in aqueous acetonitrile. The results indicated the formation of 4-hydroxyphenylacetic acid as a primary product. Quantum yield measurements revealed that the compound has a disappearance quantum yield comparable to other diazo compounds, underscoring its utility in synthetic pathways .

Synthetic Applications

Synthesis of Functional Derivatives

The compound serves as a versatile synthon for creating various functional derivatives. Its ability to undergo transformations makes it an attractive starting material for synthesizing esters and other functional groups through esterification reactions. For instance, it has been used to produce p-hydroxyphenacyl esters, which are important in medicinal chemistry .

Table 1: Summary of Synthetic Pathways

Reaction TypeProductYield (%)
Esterification with alcoholsp-Hydroxyphenacyl esters75-79
Rearrangement to ketenesVarious ketene derivativesVariable
Photochemical transformations4-Hydroxyphenylacetic acidHigh

Biological and Therapeutic Applications

Potential Anti-Cancer Activity

Emerging research suggests that compounds related to this compound may exhibit anti-cancer properties. Preliminary studies indicate that these compounds can inhibit the proliferation of cancer cells by inducing apoptosis. This effect is thought to be mediated through reactive oxygen species generation upon photochemical activation .

Electrochemical Applications

Dye-Sensitized Solar Cells

The compound has shown promise in electrochemical applications, particularly as a dye in dye-sensitized solar cells (DSSCs). Its ability to absorb light efficiently and facilitate electron transfer makes it suitable for enhancing the performance of solar cells. Research into its electrochemical properties indicates that it can improve the overall efficiency of energy conversion processes .

Mechanism of Action

The mechanism by which 1-(2,4-Dihydroxyphenyl)-2-(4-hydroxyphenyl)ethanone exerts its effects involves interactions with various molecular targets and pathways. The hydroxyl groups can participate in hydrogen bonding and redox reactions, influencing the activity of enzymes and other proteins. Additionally, the compound’s ability to undergo electrophilic and nucleophilic reactions allows it to modulate cellular signaling pathways and metabolic processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Phenyl Rings

Nitro and Halogen Derivatives

  • 1-(2,4-Dihydroxyphenyl)-2-(4-nitrophenyl)ethanone (C₁₄H₁₁NO₅, MW 273.25): Features a nitro group at the para position. This electron-withdrawing substituent reduces solubility compared to hydroxyl groups and may enhance electrophilic reactivity. Synthesized via Hoesch reaction of p-nitrobenzyl cyanide with phloroglucinol .
  • Prepared via AlCl₃-catalyzed reaction of o-dinitrobenzaldehyde with p-iodophenylacetyl chloride .

Methoxy Derivatives

  • 1-(2,4-Dihydroxyphenyl)-2-(4-methoxyphenyl)ethanone (C₁₅H₁₄O₄, MW 258.27): Methoxy groups increase lipophilicity, which may enhance blood-brain barrier penetration. Synthesized in 60% yield via demethylation of a precursor .

Hydroxyl Position Isomers

  • Synthesized via BF₃-mediated coupling of m-hydroxyphenylacetic acid with resorcinol (93% yield) .

Structural Analogs with Modified Backbones

  • Bis(2,4-dihydroxyphenyl)methanone (C₁₃H₁₀O₅, MW 246.22): Replaces the ethanone bridge with a methanone group, reducing conformational flexibility. Despite high structural similarity (95%), its biological activity profile remains unexplored .
  • 1-(3,5-Dihydroxyphenyl)ethanone (C₈H₈O₃, MW 152.15): A simpler analog used as an intermediate in β-agonist synthesis (e.g., terbutaline). The absence of a second phenyl ring diminishes its antioxidative capacity compared to the target compound .

Biological Activity

1-(2,4-Dihydroxyphenyl)-2-(4-hydroxyphenyl)ethanone, also known as deoxybenzoins, is a compound of significant interest due to its diverse biological activities. This article explores its various biological properties, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The chemical formula for this compound is C14H12O4C_{14}H_{12}O_{4}. The structure features two hydroxyphenyl groups attached to an ethanone backbone, contributing to its biological activity through various interactions with biological targets.

  • Enzyme Inhibition : Research indicates that compounds like this compound can act as inhibitors for important enzymes such as acetylcholinesterase (AChE) and carbonic anhydrases (CAs). These enzymes are crucial in neurodegenerative diseases and metabolic processes respectively. For instance, studies have shown that phenolic compounds can inhibit AChE with Ki values in the nanomolar range, demonstrating strong potential for treating conditions like Alzheimer's disease .
  • Estrogenic Activity : The compound has been identified as a potential xenoestrogen. This means it can mimic estrogen in the body, which may influence hormonal pathways and potentially lead to endocrine disruption. This property is particularly relevant in the context of environmental pollutants and their effects on human health .
  • Antimicrobial Properties : Some derivatives of deoxybenzoins exhibit antimicrobial activity against various bacterial strains. This suggests potential applications in developing new antibacterial agents .

Table 1: Summary of Biological Activities

Activity TypeEffectivenessReference
AChE InhibitionKi = 22.13 ± 1.96 nM
CA InhibitionKi = 8.61 ± 0.90 nM
Estrogenic ActivityXenoestrogenic effect
Antimicrobial ActivityEffective against specific strains

Case Studies

  • Acetylcholinesterase Inhibition : A study synthesized several derivatives of phenolic compounds, including this compound, and evaluated their AChE inhibitory effects. The most potent inhibitors had Ki values significantly lower than traditional drugs used for Alzheimer's treatment, indicating a promising avenue for further research into novel therapeutics targeting neurodegenerative diseases .
  • Estrogenic Effects : Another study explored the estrogenic effects of substituted deoxybenzoins in vitro and found that these compounds could activate estrogen receptors in a manner similar to natural estrogens. This raises concerns about their impact on human health, particularly regarding hormonal balance and reproductive health .
  • Antimicrobial Efficacy : Research on the antimicrobial properties of deoxybenzoins showed effectiveness against various bacterial strains, suggesting potential use as a natural antibacterial agent in pharmaceuticals or food preservation .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1-(2,4-dihydroxyphenyl)-2-(4-hydroxyphenyl)ethanone, and what key intermediates are involved?

  • Methodology : The compound is synthesized via Claisen-Schmidt condensation. For example, 2,4-dihydroxyacetophenone reacts with 4-hydroxybenzaldehyde in ethanol under acidic conditions (e.g., thionyl chloride). Key intermediates include enolizable ketones and aryl aldehydes. Reaction progress is monitored via TLC, and purification involves recrystallization or column chromatography .
  • Data : Yield optimization (e.g., 60–75%) depends on stoichiometry and catalyst choice (e.g., HCl vs. SOCl₂).

Q. How is the structure of this compound confirmed, and what analytical techniques are prioritized?

  • Methodology :

  • NMR : 1H^1H and 13C^{13}C NMR identify hydroxyl (δ 9–12 ppm), aromatic protons (δ 6–8 ppm), and ketone carbonyl (δ 190–210 ppm).
  • IR : Stretching vibrations for OH (3200–3600 cm⁻¹), C=O (1650–1750 cm⁻¹), and aromatic C=C (1450–1600 cm⁻¹) .
  • Mass Spectrometry : Molecular ion peaks (e.g., m/z 244 for C₁₄H₁₂O₄) confirm molecular weight .

Q. What preliminary biological activities have been reported for this compound?

  • Methodology : In vitro assays evaluate antimicrobial activity (e.g., MIC against E. coli or S. aureus). Antioxidant potential is tested via DPPH radical scavenging (IC₅₀ values reported: 10–50 µM) .
  • Data : Substituent effects (e.g., hydroxyl positions) correlate with activity; chlorine derivatives show enhanced antimicrobial potency .

Advanced Research Questions

Q. How do reaction conditions influence the regioselectivity of heterocyclic derivatives formed from this compound?

  • Methodology : Condensation with N,N-dimethylformamide dimethyl acetal (DMF-DMA) at 80–100°C produces enamino ketones, which cyclize to isoflavones. Solvent polarity (DMF vs. ethanol) and temperature control regioselectivity .
  • Data : Yields of 4,5-diarylisoxazoles (70–85%) vs. pyrazoles (60–75%) depend on nucleophile choice (e.g., hydroxylamine vs. hydrazine) .

Q. How can contradictions in reported biological activity data be resolved?

  • Methodology :

  • Dose-Response Analysis : Validate IC₅₀ values across multiple cell lines (e.g., HepG2 vs. MCF-7).
  • Structural Analog Comparison : Compare with 1-(2,4-dichlorophenyl) derivatives to isolate hydroxyl vs. halogen effects .
  • Computational Modeling : Molecular docking (e.g., with COX-2 or CYP450 enzymes) identifies binding interactions .

Q. What advanced spectroscopic techniques are used to study tautomeric equilibria in this compound?

  • Methodology :

  • Dynamic NMR : Observes keto-enol tautomerism in DMSO-d₆ at variable temperatures.
  • UV-Vis Spectroscopy : pH-dependent absorption shifts (λmax 270–320 nm) quantify tautomer populations .

Q. Key Research Challenges

  • Stereochemical Control : Chirality in derivatives (e.g., during reduction to ethanols) requires chiral catalysts (e.g., Ru-BINAP) for enantioselectivity .
  • Environmental Impact : Degradation pathways (e.g., photolysis in aqueous media) need LC-MS/MS analysis to identify toxic byproducts .

Properties

IUPAC Name

1-(2,4-dihydroxyphenyl)-2-(4-hydroxyphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O4/c15-10-3-1-9(2-4-10)7-13(17)12-6-5-11(16)8-14(12)18/h1-6,8,15-16,18H,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLFCJXAPIFIIFR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(=O)C2=C(C=C(C=C2)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00348696
Record name 1-(2,4-dihydroxyphenyl)-2-(4-hydroxyphenyl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00348696
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17720-60-4
Record name 1-(2,4-dihydroxyphenyl)-2-(4-hydroxyphenyl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00348696
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Resorcinol (1,3-dihydroxybenzene) (62.000 g, 563.1 mmol, 1.0 equiv.) and 4-Hydroxyphenylacetic acid (94.237 g, 619.4 mmol, 1.1 equiv.) were added to a 3 neck 2 L round bottomed flask fitted with a paddle, a pressure equalizing addition funnel and a thermometer and a heating mantle. Toluene (350 mL) was added to the flask to give a suspension. The reaction purged with nitrogen and the addition funnel filled with Boron trifluoride etherate (198.201 ml, 1578.0 mmol, 2.8 equiv.) via canula. The reaction was stirred at 150 rpm and boron trifluoride etherate was added in portions of 3-4 mL and the reaction heated. During addition the internal temperature rose to 100° C. The reaction went through various changes in color from yellow to dark red. After complete addition of boron trifluoride etherate the addition funnel was removed and replaced with a condenser. The reaction was stirred for 1.5 h at an internal temperature of 108° C. A sample was taken and HPLC analysis indicated the reaction was complete. The reaction was cooled and stirring stopped to give a biphasic solution. A 12% aqueous solution of sodium acetate (41 g, 336 mL) was slowly added to the reaction with stirring. The reaction was stirred for 16 hours. A precipitate formed overnight and was collected in a sintered glass funnel. The solid was dried on a vacuum oven for 16 h to give the product as a white powder (119.67 g, 87.0%).
Quantity
62 g
Type
reactant
Reaction Step One
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94.237 g
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reactant
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Quantity
198.201 mL
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reactant
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0 (± 1) mol
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reactant
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0 (± 1) mol
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reactant
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[Compound]
Name
aqueous solution
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0 (± 1) mol
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Quantity
336 mL
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reactant
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Quantity
350 mL
Type
solvent
Reaction Step Six
Yield
87%

Synthesis routes and methods II

Procedure details

0.88 ml of trifluoroacetic acid anhydride and 1.37 ml of pyridine are simultaneously added in drops to 1.15 g of 4,7-dihydroxy-3-(4-hydroxyphenyl)-2-[4-(2-piperidin-1-ylethoxy) -phenyl]-4-(trifluoromethyl)-2,3-dihydro-4H-1-benzopyran in 20 ml of THF. It is stirred for 4 hours at room temperature before 70 ml of ethyl acetate and 20 ml of 10% sodium carbonate solution are added. It is stirred for 20 more minutes at room temperature. The phases are separated, and the aqueous phase is shaken out three times with 40 ml of ethyl acetate. The combined organic phases are washed twice with 20 ml of water, dried on magnesium sulfate and concentrated by evaporation. The product is prepurified on silica gel with dichloromethane/methanol and then purified with HPLC (nucleosil 50-7, dichloromethane/methanol 85:15, 40 ml/min). 590 mg is obtained.
Quantity
0.88 mL
Type
reactant
Reaction Step One
Quantity
1.37 mL
Type
reactant
Reaction Step One
Name
4,7-dihydroxy-3-(4-hydroxyphenyl)-2-[4-(2-piperidin-1-ylethoxy) -phenyl]-4-(trifluoromethyl)-2,3-dihydro-4H-1-benzopyran
Quantity
1.15 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
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solvent
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step Two
Quantity
70 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

1-(2,4-Dihydroxyphenyl)-2-(4-hydroxyphenyl)ethanone
1-(2,4-Dihydroxyphenyl)-2-(4-hydroxyphenyl)ethanone
1-(2,4-Dihydroxyphenyl)-2-(4-hydroxyphenyl)ethanone
1-(2,4-Dihydroxyphenyl)-2-(4-hydroxyphenyl)ethanone
1-(2,4-Dihydroxyphenyl)-2-(4-hydroxyphenyl)ethanone
1-(2,4-Dihydroxyphenyl)-2-(4-hydroxyphenyl)ethanone

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